molecular formula C₉H₇D₄BO₂ B1144767 4-Cyclopropylphenylboronic Acid-d4 CAS No. 1802889-44-6

4-Cyclopropylphenylboronic Acid-d4

Cat. No.: B1144767
CAS No.: 1802889-44-6
M. Wt: 166.02
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Description

4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic Acid. It is a boronic acid compound with the molecular formula C9H7D4BO2 and a molecular weight of 166.02 g/mol. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols.

    Reduction: It can be reduced to form cyclopropylphenyl derivatives.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include substituted phenylboronic acids, phenols, and cyclopropylphenyl derivatives .

Scientific Research Applications

4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic research to study metabolic pathways using stable isotope labeling.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the production of advanced materials and as a standard for environmental pollutant detection.

Mechanism of Action

The mechanism of action of 4-Cyclopropylphenylboronic Acid-d4 involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid reagent, forming a bond with halogenated compounds in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylphenylboronic Acid: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.

    Phenylboronic Acid: A simpler boronic acid compound used in various organic reactions.

    Cyclopropylboronic Acid: Another boronic acid with a cyclopropyl group, used in organic synthesis.

Uniqueness

4-Cyclopropylphenylboronic Acid-d4 is unique due to its deuterium labeling, which provides advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications.

Biological Activity

4-Cyclopropylphenylboronic Acid-d4 is a deuterated boronic acid derivative characterized by a cyclopropyl group attached to a phenyl ring, with deuterium atoms replacing hydrogen in its molecular structure. Its molecular formula is C10H11BOD, with a molecular weight of approximately 166.02 g/mol. This compound is significant in organic synthesis and medicinal chemistry, particularly due to its involvement in reactions like Suzuki coupling.

General Properties and Applications

Boronic acids, including this compound, are known for their ability to interact with various biological molecules, including enzymes and receptors. These interactions can influence critical biological processes such as:

  • Enzyme Inhibition: Boronic acids can act as reversible inhibitors for serine proteases and other enzymes.
  • Receptor Modulation: They may bind to receptors involved in cellular signaling pathways.

Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
4-Cyclohexylphenylboronic AcidC12H17BO2Larger cycloalkane group; similar applications
Cyclopropylboronic AcidC9H11BO2Parent compound; lacks deuteration
Phenethylboronic AcidC9H11BO2Contains an ethylene bridge; different reactivity
4-Chlorophenylboronic AcidC7H6BClO2Halogenated; used for different coupling reactions

The structural uniqueness of this compound, particularly its isotopic labeling (deuteration), enhances its utility in synthetic tracking and analysis.

Biological Activity Data

While specific biological activity data for this compound is limited, research indicates that boronic acids generally exhibit notable biological activities. Some key findings include:

  • Mechanisms of Action: Boronic acids can form reversible covalent bonds with diols, which plays a crucial role in their biological activity. This mechanism is particularly relevant in the context of enzyme inhibition.
  • Cellular Studies: In vitro studies have shown that boronic acids can affect cellular processes such as apoptosis and cell proliferation by modulating enzyme activity.

Case Studies

  • Enzyme Interaction Studies:
    Research has demonstrated that boronic acids can inhibit protease activity by mimicking the transition state of the substrate. For instance, studies involving serine proteases have shown that compounds similar to this compound effectively inhibit enzyme function through competitive binding.
  • Anticancer Activity:
    Boronic acids have been investigated for their potential anticancer properties. For example, the use of boron compounds in targeted cancer therapies has been explored, where they selectively inhibit cancer cell growth by interfering with metabolic pathways.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving boron reagents and cyclopropyl derivatives. The compound's reactivity profile indicates compatibility with several substrates, making it valuable for diverse applications in organic synthesis.

Properties

CAS No.

1802889-44-6

Molecular Formula

C₉H₇D₄BO₂

Molecular Weight

166.02

Synonyms

B-(4-Cyclopropylphenyl)-boronic Acid-d4

Origin of Product

United States

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